![molecular formula C4H6O2 B12554752 1-[(2S)-Oxiranyl]ethanone CAS No. 160798-42-5](/img/structure/B12554752.png)
1-[(2S)-Oxiranyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2S)-Oxiranyl]ethanone is an organic compound characterized by the presence of an oxirane ring (a three-membered cyclic ether) attached to an ethanone group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(2S)-Oxiranyl]ethanone can be synthesized through various methods. One common approach involves the epoxidation of alkenes using peracids such as meta-chloroperoxybenzoic acid (mCPBA). The reaction typically occurs under mild conditions, with the alkene being converted to the corresponding epoxide .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[(2S)-Oxiranyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed to open the oxirane ring.
Major Products Formed:
Oxidation: Diols and other oxygenated derivatives.
Reduction: Alcohols.
Substitution: Various substituted alcohols and ethers.
Scientific Research Applications
1-[(2S)-Oxiranyl]ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 1-[(2S)-Oxiranyl]ethanone involves its reactivity with nucleophiles, leading to the opening of the oxirane ring. This reactivity is due to the ring strain in the three-membered oxirane ring, making it highly susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
- 1-[(2S,3S)-3-Ethyl-2-oxiranyl]ethanone
- 2-Chloro-1-(1-chlorocyclopropyl)ethanone
- 2-Substituted 4-(2,5-dichlorothienyl)-1,3-thiazoles
Uniqueness: 1-[(2S)-Oxiranyl]ethanone is unique due to its specific structural features, including the oxirane ring and ethanone group. This combination imparts distinct reactivity and properties compared to other similar compounds .
Properties
CAS No. |
160798-42-5 |
|---|---|
Molecular Formula |
C4H6O2 |
Molecular Weight |
86.09 g/mol |
IUPAC Name |
1-[(2S)-oxiran-2-yl]ethanone |
InChI |
InChI=1S/C4H6O2/c1-3(5)4-2-6-4/h4H,2H2,1H3/t4-/m0/s1 |
InChI Key |
YBWJKTAELMMCHQ-BYPYZUCNSA-N |
Isomeric SMILES |
CC(=O)[C@@H]1CO1 |
Canonical SMILES |
CC(=O)C1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


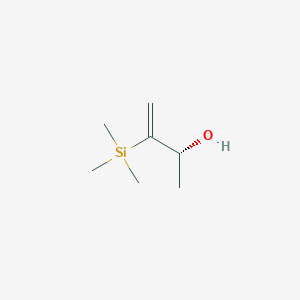
![2-[2-[Carboxymethyl-[(3-hydroxyphenyl)methyl]amino]ethyl-[(3-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B12554680.png)
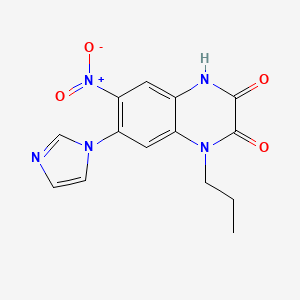
![Benzenesulfonamide, 4-methyl-N-[2-(3-oxo-1-cyclohexen-1-yl)ethyl]-](/img/structure/B12554683.png)
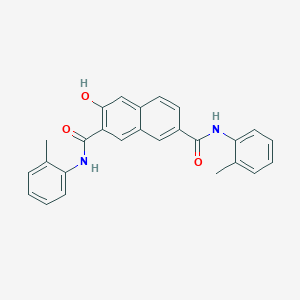
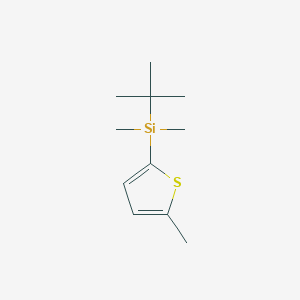
![3-[4-(9H-Carbazol-9-YL)butyl]benzene-1,2,4,5-tetracarbonitrile](/img/structure/B12554699.png)
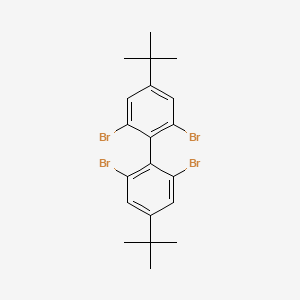
![3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one](/img/structure/B12554704.png)
![Benzo[b]thiophene-2-methanol, 4,7-dimethoxy-](/img/structure/B12554729.png)
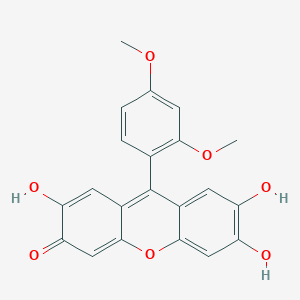
![1,1,1,2,2,3,3,4,4,5,5,6,7,7-Tetradecafluoro-8-[(prop-2-en-1-yl)oxy]octane](/img/structure/B12554740.png)
![5-Methoxy-N-phenyl-4-[(prop-2-yn-1-yl)oxy]pyrimidin-2-amine](/img/structure/B12554757.png)
![2-{3-[4-(Benzyloxy)phenyl]propyl}-1,3-dioxolane](/img/structure/B12554771.png)
